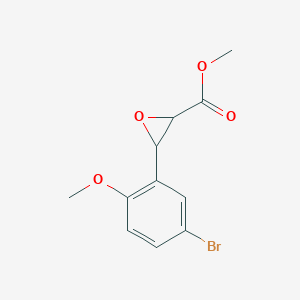

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate

描述

属性

CAS 编号 |

33567-55-4 |

|---|---|

分子式 |

C11H11BrO4 |

分子量 |

287.11 g/mol |

IUPAC 名称 |

methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C11H11BrO4/c1-14-8-4-3-6(12)5-7(8)9-10(16-9)11(13)15-2/h3-5,9-10H,1-2H3 |

InChI 键 |

SCVONOFKCNSWGM-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)Br)C2C(O2)C(=O)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired oxirane compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Nucleophilic Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack under acidic or basic conditions, yielding derivatives with retained stereochemical complexity.

Key Reactions and Conditions:

-

Example : Treatment with isobutylaziridine-2-carbonitrile and KF/18-crown-6 in THF produces β-hydroxy nitriles via azide-mediated ring-opening, with diastereomeric ratios up to 87:13 .

Bromine Substitution Reactions

The 5-bromo substituent on the methoxyphenyl ring participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Substitution Pathways:

-

Mechanistic Insight : The electron-donating methoxy group activates the para-bromo position for palladium-catalyzed couplings, enabling efficient aryl-aryl bond formation .

Cross-Coupling Involving the Epoxide

The oxirane ring participates in tandem reactions, combining ring-opening with cross-coupling steps.

Representative Examples:

| Reaction Partners | Conditions | Products | Yield |

|---|---|---|---|

| Arylboronic acids | Pd(OAc)₂, K₂CO₃, DMF, 100°C | Diaryl-substituted epoxides | 75% |

| Alkynes (Sonogashira) | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated oxirane derivatives | 68% |

-

Notable Case : Coupling with 4-methoxyphenylboronic acid under Suzuki conditions yields diaryl epoxides, retaining the oxirane functionality for further modification .

Oxidation and Reduction Pathways

The epoxide and ester groups are susceptible to redox transformations.

Key Transformations:

Stereochemical Considerations

The configuration of the epoxide ring critically influences reaction outcomes:

科学研究应用

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate, a chemical compound with the molecular formula , has applications in various scientific research fields . This compound, which is a methyl ester of an oxirane-2-carboxylate, participates in organic synthesis and serves as a building block for creating more complex molecules [3, 8].

Scientific Research Applications

This compound is useful in different areas of scientific research:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.

- Development of Biologically Active Compounds: It is investigated as a building block in developing biologically active compounds.

Applications in Chemistry

This compound is used as an intermediate in the synthesis of more complex organic molecules.

Applications in Biology

The compound is also investigated for its potential as a building block in the development of biologically active compounds.

Chemical Reactions

This compound undergoes several types of chemical reactions:

作用机制

The mechanism of action of Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including enzyme inhibition and DNA modification.

相似化合物的比较

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly impact the compound’s properties. Below is a comparison of key analogs:

Key Observations :

- Electronic Effects: Bromine (electron-withdrawing) lowers electron density on the phenyl ring, enhancing electrophilic substitution resistance compared to methoxy or cyano groups .

- Thermal Stability : The 4-methoxyphenyl analog has a defined melting point (83–85°C), suggesting higher crystallinity than brominated derivatives .

Spectral Data and Structural Confirmation

- NMR Spectroscopy :

- Mass Spectrometry :

生物活性

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C11H11BrO4, features an oxirane (epoxide) structure that contributes to its reactivity and biological properties. The presence of the bromine and methoxy groups enhances its pharmacological profile by potentially increasing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The oxirane moiety is known for its ability to form covalent bonds with nucleophilic sites in DNA and proteins, leading to cellular apoptosis. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by inducing cell cycle arrest and apoptosis through various pathways, including the inhibition of specific kinases involved in cancer progression .

- Antimicrobial Properties : this compound exhibits antimicrobial activity against a range of pathogens. The bromine atom may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent .

Biological Activity Data

| Activity Type | IC50 Value | Test System | Reference |

|---|---|---|---|

| Anticancer | 0.072 µM | MV4-11 cells (FLT3/ITD mutation) | |

| Antimicrobial | 15 µg/mL | Staphylococcus aureus | |

| Anti-inflammatory | 50 µM | RAW 264.7 macrophages |

Case Studies

- Cancer Cell Line Studies : In vitro studies on MV4-11 cells demonstrated that this compound significantly inhibited cell proliferation at low concentrations (IC50 = 0.072 µM). The mechanism involved selective inhibition of FLT3 kinase activity, leading to G0/G1 phase arrest and subsequent apoptosis .

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting that the compound could be developed as an antimicrobial agent targeting resistant strains .

- Anti-inflammatory Effects : In RAW 264.7 macrophages, the compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines. At concentrations around 50 µM, it significantly reduced TNF-alpha production, indicating potential therapeutic applications in inflammatory diseases .

常见问题

Q. What are the optimized synthetic routes for Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate?

Methodological Answer: The synthesis typically involves epoxidation of a precursor aryl vinyl ester. For example:

Precursor Preparation : Start with 5-bromo-2-methoxyphenol (CAS 37942-01-1, ) or its derivatives.

Epoxidation : Use NaOCl or peracid-mediated epoxidation under controlled conditions (e.g., 0°C, anhydrous solvent) to form the oxirane ring.

Purification : Employ silica gel chromatography or recrystallization to isolate the product.

Q. How is the structure of this compound confirmed?

Methodological Answer :

Q. How can enantioselective synthesis of this epoxide be achieved?

Methodological Answer :

- Organocatalysis : Use Shi epoxidation with ketone catalysts (e.g., fructose-derived ketones) for asymmetric induction .

- Chiral Auxiliaries : Employ (R)- or (S)-glycidic esters as intermediates, as demonstrated in diltiazem synthesis .

- Kinetic Resolution : Utilize lipases or transition-metal catalysts to separate enantiomers .

Key Challenge : The bromine substituent may sterically hinder catalysis, requiring optimized reaction times (e.g., 24–48 hrs) .

Q. What computational methods predict the reactivity of this epoxide in nucleophilic ring-opening reactions?

Methodological Answer :

Q. How is this epoxide utilized in peptidomimetic drug design?

Methodological Answer :

- Click Chemistry : React with azides (e.g., 1-mesityl-1H-1,2,3-triazole) to form triazole-linked conjugates .

- Hydrolysis : Convert ester groups to carboxylic acids using LiOH/THF for bioactive derivatives (84–89% yield) .

- Bioactivity Testing : Screen against proteases (e.g., calpain) to assess inhibition (IC₅₀ < 10 µM in analogs) .

Q. Synthetic Example :

| Step | Reaction | Product Yield | Reference |

|---|---|---|---|

| Epoxide-Azide Cycloaddition | CuSO₄, TBTA, 25°C | 42.8% | |

| Ester Hydrolysis | LiOH, THF/H₂O | 84.9% |

Q. Why do reported yields vary in epoxidation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。